molecular formula C16H25NO5 B14794525 Methyl 3-[benzyl(2,3-dihydroxypropyl)amino]-4-methoxybutanoate

Methyl 3-[benzyl(2,3-dihydroxypropyl)amino]-4-methoxybutanoate

Cat. No.: B14794525
M. Wt: 311.37 g/mol
InChI Key: ORBOKECWCXMGMO-UHFFFAOYSA-N
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Description

Methyl 3-[benzyl(2,3-dihydroxypropyl)amino]-4-methoxybutanoate is an organic compound with a complex structure that includes a benzyl group, a dihydroxypropyl group, and a methoxybutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[benzyl(2,3-dihydroxypropyl)amino]-4-methoxybutanoate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 2,3-dihydroxypropyl chloride to form the intermediate benzyl(2,3-dihydroxypropyl)amine. This intermediate is then reacted with methyl 4-methoxybutanoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[benzyl(2,3-dihydroxypropyl)amino]-4-methoxybutanoate can undergo various chemical reactions, including:

    Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Methyl 3-[benzyl(2,3-dihydroxypropyl)amino]-4-methoxybutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[benzyl(2,3-dihydroxypropyl)amino]-4-methoxybutanoate involves its interaction with specific molecular targets. The dihydroxypropyl group may interact with enzymes or receptors, altering their activity. The benzyl group can enhance the compound’s binding affinity to its targets, while the methoxybutanoate ester may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[benzyl(2,3-dihydroxypropyl)amino]-4-methoxybutanoate: shares similarities with other benzylamine derivatives and esters, such as:

Uniqueness

  • The unique combination of functional groups in this compound gives it distinct chemical and biological properties. The presence of both dihydroxypropyl and methoxybutanoate groups allows for diverse chemical reactivity and potential biological activity, setting it apart from simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H25NO5

Molecular Weight

311.37 g/mol

IUPAC Name

methyl 3-[benzyl(2,3-dihydroxypropyl)amino]-4-methoxybutanoate

InChI

InChI=1S/C16H25NO5/c1-21-12-14(8-16(20)22-2)17(10-15(19)11-18)9-13-6-4-3-5-7-13/h3-7,14-15,18-19H,8-12H2,1-2H3

InChI Key

ORBOKECWCXMGMO-UHFFFAOYSA-N

Canonical SMILES

COCC(CC(=O)OC)N(CC1=CC=CC=C1)CC(CO)O

Origin of Product

United States

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